[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methoxybenzoate
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Overview
Description
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its thieno[2,3-b]thiopyran core, which is a sulfur-containing heterocycle, and a methoxybenzoate group. It is often used in pharmaceutical research and other scientific studies due to its interesting chemical properties.
Preparation Methods
The synthesis of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methoxybenzoate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thieno[2,3-b]thiopyran core, followed by the introduction of the methoxybenzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes or other advanced techniques to meet the demand for this compound in research and development.
Chemical Reactions Analysis
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiopyran derivatives.
Substitution: The methoxybenzoate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methoxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methoxybenzoate can be compared with other similar compounds, such as:
- [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino cyclopropanecarboxylate
- [(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino 3-(trifluoromethyl)benzoate These compounds share a similar thieno[2,3-b]thiopyran core but differ in their substituent groups, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential uses.
Properties
Molecular Formula |
C15H13NO5S2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methoxybenzoate |
InChI |
InChI=1S/C15H13NO5S2/c1-20-11-4-2-3-10(9-11)14(17)21-16-13-5-7-22-15-12(13)6-8-23(15,18)19/h2-5,7,9H,6,8H2,1H3/b16-13+ |
InChI Key |
LYSCQQCUILUMKA-DTQAZKPQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)O/N=C/2\C=CSC3=C2CCS3(=O)=O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)ON=C2C=CSC3=C2CCS3(=O)=O |
Origin of Product |
United States |
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